molecular formula C6H5F3N2 B13093475 2-(Difluoromethyl)-3-fluoropyridin-4-amine

2-(Difluoromethyl)-3-fluoropyridin-4-amine

Cat. No.: B13093475
M. Wt: 162.11 g/mol
InChI Key: TZRDAGMWZZUJFO-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-fluoropyridin-4-amine is a fluorinated pyridine derivative that has garnered significant attention in various fields of research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-fluoropyridin-4-amine typically involves the introduction of difluoromethyl and fluorine groups into the pyridine ring. One common method is the direct difluoromethylation of pyridines using difluoromethylation reagents under mild conditions. This process can be achieved through various catalytic and non-catalytic methods, including transition metal-catalyzed cross-coupling reactions and radical chemistry .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation processes. These methods are optimized for high yield and purity, utilizing efficient catalytic systems and cost-effective reagents. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-fluoropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, radical initiators, and difluoromethylation reagents. Reaction conditions vary depending on the desired transformation, but typically involve mild temperatures and controlled atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions yield difluoromethylated pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-fluoropyridin-4-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group acts as a bioisostere of alcohol, thiol, and amine moieties, allowing the compound to mimic these functional groups in biological systems. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • 3,4-Disubstituted-2-(trifluoromethyl)imidazoles
  • Difluoromethylated heterocycles

Uniqueness

2-(Difluoromethyl)-3-fluoropyridin-4-amine is unique due to the presence of both difluoromethyl and fluorine groups in the pyridine ringThe ability to undergo various chemical transformations and its wide range of applications in different fields further highlight its uniqueness .

Properties

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

2-(difluoromethyl)-3-fluoropyridin-4-amine

InChI

InChI=1S/C6H5F3N2/c7-4-3(10)1-2-11-5(4)6(8)9/h1-2,6H,(H2,10,11)

InChI Key

TZRDAGMWZZUJFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)F)C(F)F

Origin of Product

United States

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